4-Bromobutane-1,3-diol
Overview
Description
4-Bromobutane-1,3-diol is an organic compound with the molecular formula C4H8Br2O2. It is a brominated derivative of butane-1,3-diol, featuring two bromine atoms and two hydroxyl groups on a four-carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Butane-1,3-diol: One common synthetic route involves the halogenation of butane-1,3-diol using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2). The reaction typically proceeds at room temperature.
Bromination of Butane-1,3-diol: Another method involves the direct bromination of butane-1,3-diol using N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out under mild conditions to avoid over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with stringent control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of butane-1,3-diol.
Substitution: The hydroxyl groups in this compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Butane-1,3-diol.
Substitution: Various substituted butane-1,3-diols.
Scientific Research Applications
4-Bromobutane-1,3-diol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to understand the role of brominated compounds in biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromobutane-1,3-diol exerts its effects depends on the specific application. In organic synthesis, it typically acts as a reactant in substitution and oxidation reactions. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or oxidative cleavage.
Comparison with Similar Compounds
2-Bromobutane-1,3-diol
3-Bromobutane-1,3-diol
4-Bromobenzene-1,3-diol
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Properties
IUPAC Name |
4-bromobutane-1,3-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUSBDGDRMPKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CBr)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318943 | |
Record name | 4-Bromo-1,3-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31100-40-0 | |
Record name | 4-Bromo-1,3-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31100-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,3-butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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